1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Description
The compound 1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a urea derivative featuring a 4-methylpiperazine moiety linked via a urea bridge to a 5-oxo-1-phenylpyrrolidin-3-yl group. These analogs often serve as kinase inhibitors, enzyme modulators, or intermediates in medicinal chemistry, highlighting the pharmacological relevance of this scaffold .
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-19-7-9-20(10-8-19)18-16(23)17-13-11-15(22)21(12-13)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H2,17,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJSHXFTYFDFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring and a pyrrolidine moiety, which are common in pharmacologically active substances. Its molecular formula is C15H20N4O2, with a molecular weight of 284.35 g/mol. The structural complexity contributes to its interaction with various biological targets.
Research indicates that compounds similar to this compound often act as receptor modulators. Specifically, they may interact with melanocortin receptors, which are involved in regulating energy homeostasis and could have implications for obesity treatment .
Pharmacological Effects
Studies have shown that related piperazine urea compounds exhibit selective agonistic activity towards melanocortin subtype receptors, particularly the MC4 receptor. This selectivity is crucial as it can lead to therapeutic effects without significant side effects typically associated with broader receptor activation .
Case Studies
- Anti-obesity Efficacy : In rodent models, piperazine-based compounds demonstrated anti-obesity effects without increasing erectile activity, suggesting a favorable side effect profile for potential therapeutic use .
- In vitro Studies : Various in vitro assays have indicated that these compounds may inhibit specific pathways related to appetite regulation and energy expenditure, making them candidates for further development in obesity management.
Data Tables
The following table summarizes key findings from recent studies on similar compounds:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares two critical structural elements with analogs in the evidence:
- Urea linkage : Central to binding interactions in kinase inhibitors (e.g., PI3Kα inhibitors) .
- 4-Methylpiperazine substituent : Enhances solubility and modulates pharmacokinetics .
Table 1: Structural Comparison of Urea Derivatives
Table 2: Comparative Bioactivity Data
| Compound | Target Protein/Application | Key Metrics | Reference |
|---|---|---|---|
| Compound | PI3Kα | IC50: <1 µM; RMSD stability: <2 Å (20 ns) | |
| TP-5 () | Plant cytokinin receptors | EC50: ~10 nM (cell proliferation assays) |
Physicochemical Properties
- Solubility : The 4-methylpiperazine group improves aqueous solubility compared to purely aromatic ureas (e.g., ’s dimethoxyphenyl derivative) .
- Thermal Stability: Urea derivatives with cyclic amides (e.g., pyrrolidinone in the target compound) often exhibit higher melting points (e.g., : mp 201–203°C) than linear analogs .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Methylpiperazin-1-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves:
Cyclization : Formation of the 5-oxo-pyrrolidin-3-yl core via intramolecular cyclization of precursor amines or ketones under acidic conditions (e.g., HCl in ethanol at 60–80°C) .
Urea Linkage Formation : Coupling the pyrrolidinone intermediate with 4-methylpiperazine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Monitor reaction progress via TLC or HPLC to minimize side products .
Q. How can spectroscopic techniques (NMR, MS) and computational methods (DFT) be employed to confirm the molecular structure and conformation?
Methodological Answer:
- NMR :
- ¹H NMR : Identify protons on the pyrrolidinone ring (δ 2.5–3.5 ppm) and urea NH groups (δ 6.5–7.5 ppm) .
- ¹³C NMR : Confirm carbonyl groups (C=O at δ 170–180 ppm) and aromatic carbons (δ 120–140 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 358.2) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties and validate NMR assignments .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s kinase inhibition profile, and how should controls be implemented?
Methodological Answer:
- Kinase Inhibition Assays :
- Use recombinant PI3Kα or related kinases in ATP-competitive assays with [γ-³²P]ATP .
- Controls : Include staurosporine (broad kinase inhibitor) and DMSO vehicle controls to assess baseline activity .
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with duplicate runs .
Q. What chromatographic methods (HPLC, UPLC) provide optimal resolution for purity analysis, and which columns/mobile phases are recommended?
Methodological Answer:
- HPLC :
- Column: C18 (5 µm, 250 × 4.6 mm) .
- Mobile Phase: Gradient of 0.1% TFA in water (A) and acetonitrile (B), 10–90% B over 30 minutes .
- UPLC :
- Column: BEH C18 (1.7 µm, 2.1 × 50 mm).
- Flow Rate: 0.4 mL/min for rapid analysis (<5 minutes) .
Advanced Research Questions
Q. What experimental strategies are effective in resolving contradictions between in vitro enzyme inhibition data (e.g., IC₅₀ variations) and cellular activity outcomes?
Methodological Answer:
- Permeability Assays : Use Caco-2 monolayers to assess cellular uptake (Papp < 1 × 10⁻⁶ cm/s indicates poor permeability) .
- Target Engagement : Apply CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
- Proteomic Profiling : SILAC-based mass spectrometry to identify off-target interactions in cancer cell lines .
Q. How do molecular docking and dynamics simulations inform the design of analogs with improved selectivity for PI3Kα over related kinases?
Methodological Answer:
- Docking : Use AutoDock Vina to model compound binding to PI3Kα’s ATP-binding pocket. Prioritize analogs forming hydrogen bonds with Val851 and hydrophobic interactions with Trp780 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein hydrogen bond occupancy (>70%) .
Q. What pharmacodynamic models integrate this compound’s physicochemical properties (logP, pKa) to predict tissue distribution and target engagement in preclinical species?
Methodological Answer:
Q. How does the introduction of fluorine atoms at specific positions influence metabolic stability without compromising target binding affinity?
Methodological Answer:
- Fluorine Scanning : Synthesize analogs with F-substituents on the phenyl ring. Assess metabolic stability in human liver microsomes (HLM; t₁/₂ > 30 minutes desirable) .
- SAR Analysis : Maintain hydrogen bonds to key kinase residues (e.g., Lys802 in PI3Kα) while enhancing logD (1.5–3.0) for improved membrane permeability .
Q. What are the key considerations when designing structure-activity relationship (SAR) studies for urea-containing kinase inhibitors?
Methodological Answer:
- Core Modifications : Vary substituents on the 4-methylpiperazine (e.g., ethyl, isopropyl) and pyrrolidinone (e.g., 5-oxo vs. 5-thio) to probe steric and electronic effects .
- Bioisosteres : Replace urea with thiourea or cyanoguanidine to assess impact on potency and solubility .
Q. What cryo-EM or X-ray crystallography approaches have successfully elucidated the binding mode of similar urea derivatives to their protein targets?
Methodological Answer:
- Crystallization : Co-crystallize the compound with PI3Kα (2.0–2.5 Å resolution) in 20% PEG 3350, 0.2 M ammonium sulfate .
- Cryo-EM : Use 300 kV Titan Krios with K3 detector to resolve flexible regions (e.g., activation loop) in complex with lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
